molecular formula C5H8N2S B13559290 1,4-Dimethyl-1H-pyrazole-5-thiol

1,4-Dimethyl-1H-pyrazole-5-thiol

Cat. No.: B13559290
M. Wt: 128.20 g/mol
InChI Key: FBUNIOVYPQFNGQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of sulfur in the thiol group at position 5 adds unique chemical properties to this compound, making it a valuable scaffold in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-pyrazole-5-thiol can be synthesized through several methodsFor example, a three-component one-pot protocol can be used, where 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol reacts with acetylacetone and substituted benzaldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts, is becoming increasingly common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-1H-pyrazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-pyrazole-5-thiol involves its interaction with molecular targets through its thiol group and pyrazole ring. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation. The pyrazole ring can engage in hydrogen bonding and π-π interactions with various biological targets, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-5-thiol: Similar structure but different substitution pattern.

    1,4-Dimethyl-1H-pyrazole-3-thiol: Thiol group at a different position.

    1,4-Dimethyl-1H-pyrazole-5-sulfonic acid: Oxidized form of the thiol compound

Uniqueness

1,4-Dimethyl-1H-pyrazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the thiol group at specific positions on the pyrazole ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2,4-dimethyl-1H-pyrazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNIOVYPQFNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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